4-(3,4-Dichlorophenyl)-3-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6Cl2FN |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-fluoropyridine |
InChI |
InChI=1S/C11H6Cl2FN/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H |
InChI Key |
YNMBLICOKFDBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)F)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 4-(3,4-Dichlorophenyl)-3-fluoropyridine Scaffold
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.orgresearchgate.net It involves breaking down a target molecule into simpler, commercially available precursor structures. wikipedia.org This process is achieved by mentally cleaving bonds and converting functional groups, moving backward from the final product to the starting materials. ias.ac.inamazonaws.com
For the target molecule, this compound, the most logical and strategic disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the dichlorophenyl ring. This disconnection is a key step in simplifying the structure. nsf.gov This approach identifies two primary synthons: a nucleophilic 3-fluoropyridine (B146971) derivative and an electrophilic 3,4-dichlorophenyl derivative, or vice versa.
This leads to two main synthetic precursors:
A 3-fluoro-4-halopyridine (where the halogen is typically bromine or iodine).
A (3,4-Dichlorophenyl)boronic acid or a related organometallic reagent.
This primary disconnection points towards a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final bond-forming step in the synthetic sequence. researchgate.net Further retrosynthetic analysis of the 3-fluoro-4-halopyridine intermediate would involve strategies for the regioselective introduction of both the fluorine and the halogen atoms onto the pyridine core.
Targeted Synthesis of the Fluoropyridine Core
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. acs.org In the context of pyridine synthesis, this strategy typically involves the displacement of a suitable leaving group, such as a chloride or nitro group, by a fluoride (B91410) ion. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack. acs.org
For the synthesis of a 3-fluoropyridine derivative, a precursor such as 3-chloro- or 3-nitropyridine (B142982) can be treated with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF). chemicalbook.comnih.gov The efficiency of the SNAr reaction can be influenced by the position of the leaving group and the presence of other substituents on the pyridine ring. researchgate.net While SNAr is a common strategy, achieving high regioselectivity for the 3-position can be challenging and may require carefully designed substrates. acs.org
Organometallic chemistry provides a versatile toolkit for the regioselective functionalization of pyridine rings. researchgate.netscispace.com Directed ortho-metalation, for example, can be used to introduce substituents at specific positions by employing a directing group to guide a metalating agent (like an organolithium or organosodium reagent) to an adjacent carbon. chemrxiv.org
While direct C-H functionalization often favors the C2 position due to the directing effect of the nitrogen atom, remote functionalization at the C3 or C4 positions represents a greater challenge. chemrxiv.org However, the use of specific organometallic bases and reaction conditions can override this intrinsic reactivity. For instance, employing heavier organometallic species can promote thermodynamic control, allowing for functionalization at less acidic but more stable positions. chemrxiv.org These metalated pyridine intermediates can then be trapped with an electrophilic fluorine source to yield the desired 3-fluoropyridine.
The de novo synthesis of the pyridine ring itself is another viable pathway. baranlab.org Numerous catalytic methods have been developed for pyridine synthesis, often involving the condensation of aldehydes, ketones, and ammonia (B1221849) or an ammonia source. acsgcipr.org
Modern catalyst development has focused on improving the efficiency, selectivity, and environmental footprint of these reactions. rsc.org Zeolite catalysts, such as H-ZSM-5, have shown significant promise in the vapor-phase synthesis of pyridines from simple precursors like acetaldehyde, formaldehyde, and ammonia. researchgate.netnih.gov Transition metal catalysts, including those based on palladium, copper, and nickel, are also widely used in various cyclization and condensation reactions to construct the pyridine skeleton. nih.govorganic-chemistry.org While these methods provide access to the basic pyridine structure, subsequent functionalization steps would still be required to introduce the fluorine and dichlorophenyl groups.
Introduction of the Dichlorophenyl Moiety
The final key transformation is the formation of the C-C bond between the fluoropyridine core and the 3,4-dichlorophenyl group.
The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for forming carbon-carbon bonds between aryl groups. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com
In the synthesis of this compound, this would involve the reaction of a 4-halo-3-fluoropyridine with (3,4-dichlorophenyl)boronic acid. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, in the presence of a base. nih.govasianpubs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov This method is highly valued for its tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. rsc.org
Data Tables
Table 1: Overview of Suzuki-Miyaura Coupling Conditions This table presents typical components used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.
| Component | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | PPh₃, XPhos, SPhos, IPr | Stabilizes the palladium center and influences reactivity and selectivity. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. youtube.com |
| Solvents | Toluene, Dioxane, THF, Water/Ethanol mixtures | Solubilizes reactants and influences reaction rate and outcome. researchgate.net |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the aryl group for coupling. youtube.com |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | The electrophilic coupling partner. |
Linker Chemistry and Connection Strategies
The strategic attachment of linker molecules to the this compound scaffold is essential for its application in areas such as targeted drug delivery and proteomics. The choice of linker and the connection strategy depend on the desired application and the functional groups available on both the core molecule and the molecule to be attached.
Commonly employed linkers include polyethylene (B3416737) glycol (PEG), cleavable linkers (e.g., disulfide or acid-labile linkers), and non-cleavable linkers. Connection strategies often involve functionalizing either the pyridine or the dichlorophenyl ring to introduce a reactive handle for linker attachment. For instance, a nucleophilic aromatic substitution on the fluoropyridine ring or a cross-coupling reaction on the dichlorophenyl ring can be utilized to introduce amine, carboxyl, or thiol groups, which can then be coupled to a suitable linker.
Table 1: Examples of Linker Connection Strategies
| Functional Group on Scaffold | Linker Reactive Group | Resulting Linkage |
| Amine (-NH2) | N-Hydroxysuccinimide (NHS) ester | Amide |
| Carboxylic acid (-COOH) | Amine (-NH2) | Amide |
| Thiol (-SH) | Maleimide | Thioether |
| Halogen (-Cl, -Br, -I) | Boronic acid | Carbon-carbon bond |
Novel Synthetic Routes and Process Optimization
The development of efficient and sustainable synthetic routes for this compound is a key focus of chemical research.
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of the synthesis of this compound. This includes the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption. For example, catalytic methods are preferred over stoichiometric reactions to minimize waste. The use of greener solvents like water, ethanol, or supercritical fluids is also being explored to replace traditional volatile organic compounds.
Derivatization and Analog Generation
The generation of analogs of this compound through derivatization is a powerful tool for modulating its physicochemical and biological properties.
Systematic Modification of the Dichlorophenyl Ring
Systematic modifications of the 3,4-dichlorophenyl ring can provide valuable insights into structure-activity relationships. This can involve the introduction of various substituents at different positions of the phenyl ring. Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to alter the electronic properties of the molecule. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are powerful methods for introducing a wide range of substituents onto the dichlorophenyl ring.
Table 2: Examples of Dichlorophenyl Ring Modifications
| Reagent/Catalyst | Reaction Type | Resulting Modification |
| Arylboronic acid / Pd catalyst | Suzuki Coupling | Aryl group substitution |
| Amine / Pd catalyst | Buchwald-Hartwig Amination | Amino group substitution |
| Nitrating agent | Electrophilic Aromatic Substitution | Nitro group introduction |
| Alkylating agent / Lewis acid | Friedel-Crafts Alkylation | Alkyl group introduction |
Variations on the Fluoropyridine Scaffold
Modifications to the 3-fluoropyridine scaffold can also significantly impact the properties of the molecule. This can include the introduction of substituents at other positions of the pyridine ring or the replacement of the fluorine atom with other functional groups. Nucleophilic aromatic substitution reactions can be employed to replace the fluorine atom with other nucleophiles, such as amines, alkoxides, or thiolates. Furthermore, the pyridine nitrogen can be quaternized to introduce a positive charge and alter the solubility and electronic properties of the scaffold.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to elucidate the electronic structure and reactivity of 4-(3,4-Dichlorophenyl)-3-fluoropyridine. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. mdpi.com For this compound, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are applied to determine its optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.netirjet.net The theory's application can predict key structural information such as bond lengths and angles, offering a precise three-dimensional model of the molecule. irjet.net Functionals like ωB97XD are noted for their accuracy in describing systems with dispersion forces, which are relevant for this molecule. nih.gov The inclusion of solvent effects in calculations, often through models like the Polarized Continuum Model (PCM), allows for a more accurate representation of the molecule's behavior in a biological or solution-phase environment. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-Cl (meta) | 1.74 |
| C-Cl (para) | 1.75 | |
| C-F | 1.35 | |
| C-N (Pyridine) | 1.34 | |
| C-C (Inter-ring) | 1.49 | |
| Bond Angle | C-C-C (Pyridine) | 118.5 |
| C-N-C (Pyridine) | 117.0 | |
| C-C-F | 119.0 | |
| Dihedral Angle | C-C-C-C (Inter-ring) | 35.0 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. bhu.ac.in The MEP map visualizes the charge distribution across the molecule, indicating regions prone to electrophilic and nucleophilic attack. malayajournal.org For this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) localized around the electronegative nitrogen, fluorine, and chlorine atoms, highlighting them as sites for electrophilic attack. nih.govsemanticscholar.org Conversely, regions of positive potential (colored in blue) are generally found around the hydrogen atoms, indicating susceptibility to nucleophilic attack. bhu.ac.in This analysis helps in understanding intermolecular interactions, such as halogen bonding, which can be crucial for ligand-protein binding. rsc.orgdtic.mil
Frontier Molecular Orbitals (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org In this compound, the HOMO is likely distributed across the electron-rich dichlorophenyl ring, while the LUMO may be centered on the electron-deficient fluoropyridine ring. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. From the energies of these frontier orbitals, several quantum chemical descriptors can be derived to quantify reactivity. bhu.ac.in These descriptors help to provide a more nuanced understanding of the molecule's electronic behavior. rsc.org
Table 2: Illustrative FMO and Quantum Chemical Descriptors for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Energy of the outermost electron orbital |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Energy of the first vacant electron orbital |
| Energy Gap | ΔE | 4.7 | Indicates chemical reactivity and stability |
| Ionization Potential | IP | 6.5 | Energy required to remove an electron |
| Electron Affinity | EA | 1.8 | Energy released when an electron is added |
| Electronegativity | χ | 4.15 | Tendency to attract electrons |
| Chemical Hardness | η | 2.35 | Resistance to change in electron configuration |
| Chemical Softness | S | 0.21 | Reciprocal of hardness, indicates reactivity |
| Chemical Potential | µ | -4.15 | Escaping tendency of electrons |
| Electrophilicity Index | ω | 3.66 | Propensity to accept electrons |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial for its interaction with biological targets. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.
As a biaryl compound, a key structural feature of this compound is the torsional or dihedral angle between the pyridine (B92270) and dichlorophenyl rings. nih.gov Conformational analysis involves calculating the molecule's energy at different torsional angles to identify the most stable, low-energy conformations. nih.gov This analysis reveals whether the molecule prefers a planar or a twisted arrangement, which is influenced by the interplay between resonance stabilization (favoring planarity) and steric hindrance from ortho-substituents (favoring non-planar structures). nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. cwu.edu By simulating the movements of atoms and bonds, MD can reveal the flexibility of the molecule, the stability of its preferred conformations in various environments (like water), and the transitions between different conformational states. grafiati.com This information is vital for understanding how the ligand might adapt its shape upon binding to a protein.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. hilarispublisher.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For this compound, docking studies can identify potential biological targets, such as protein kinases like EGFR, and predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). researchgate.netnih.gov The results can indicate whether the compound is likely to be an inhibitor or activator of the target protein. researchgate.net
Ligand-Protein Interaction Profiling
Following a docking simulation, a detailed ligand-protein interaction profile is generated. This profile characterizes the specific non-covalent interactions that stabilize the ligand in the protein's binding site. Key interactions for a molecule like this compound would include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the protein and ligand.
Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (the aromatic rings) and hydrophobic amino acid residues.
Halogen Bonds: Specific interactions where the chlorine or fluorine atoms act as electrophilic regions (σ-holes) interacting with nucleophilic sites on the protein, such as backbone carbonyl oxygens. nih.govsemanticscholar.orgacs.org Halogen atoms can also participate in other favorable interactions that contribute to binding affinity. nih.gov
π-π Stacking: Aromatic stacking interactions between the phenyl or pyridine rings and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. hilarispublisher.com
This detailed profiling helps rationalize the binding affinity and selectivity of the compound, providing a structural basis for its potential biological activity. researchgate.net
Table 3: Illustrative Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.
| Amino Acid Residue | Interaction Type | Distance (Å) | Involved Ligand Atom(s) |
|---|---|---|---|
| Leu788 | Hydrophobic | 3.8 | Dichlorophenyl Ring |
| Val726 | Hydrophobic | 4.1 | Pyridine Ring |
| Met793 | Hydrogen Bond | 2.9 | Pyridine Nitrogen |
| Cys797 | π-Sulfur | 4.5 | Dichlorophenyl Ring |
| Lys745 | Halogen Bond | 3.1 | Chlorine (meta) |
| Phe856 | π-π Stacking | 3.5 | Pyridine Ring |
Binding Mode Elucidation
Molecular docking and simulation studies have been instrumental in understanding how this compound and related structures interact with their biological targets. A key mechanism identified for dichlorophenyl-pyridine-based inhibitors is an induced-fit model. researchgate.net In studies of inhibitors targeting the enzyme furin, the dichlorophenyl (DCP) moiety plays a crucial role. researchgate.net This process involves a significant conformational change in the target protein, where a tryptophan residue (W254) in the catalytic cleft rotates to expose a previously buried, or cryptic, hydrophobic pocket. researchgate.net
The non-polar 3,4-dichlorophenyl group of the compound can then enter and occupy this newly accessible pocket, which stabilizes the binding of the drug. researchgate.net This interaction is a primary determinant of the compound's inhibitory action. The stability of such protein-ligand complexes can be further confirmed through molecular dynamics simulations, which analyze fluctuations and root-mean-square deviation (RMSD) to ensure a stable binding pose. nih.gov In addition to hydrophobic interactions, hydrogen bonds often play a role in the binding of similar pyridine derivatives to their targets. mdpi.com The specific arrangement and nature of these interactions, governed by the dichlorophenyl and fluoro-substituents, are critical for the compound's affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues. nih.gov
2D and 3D QSAR Approaches (e.g., CoMSIA)
For pyridine derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for their biological activity. nih.govresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules. researchgate.net
The resulting 3D contour maps provide a visual representation of the structure-activity relationship:
Steric Fields: Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it.
Electrostatic Fields: Blue contours highlight areas where positive charges are favorable, and red contours indicate where negative charges enhance activity.
Hydrophobic Fields: Yellow contours can show regions where hydrophobic groups are preferred, while white contours may indicate areas where hydrophilic groups are beneficial. researchgate.net
Hydrogen Bond Fields: Cyan and purple contours can represent favorable locations for hydrogen bond donors and acceptors, respectively. researchgate.net
For related dihydropyridine (B1217469) derivatives, CoMFA and CoMSIA models have been established that show a high degree of statistical significance, providing a basis for the rational design of new inhibitors. nih.govnih.gov These studies suggest that variations in biological activity are often dominated by differences in steric and electrostatic interactions. nih.gov
Predictive Model Validation
The validation of a QSAR model is a critical step to ensure its robustness and predictive power. physchemres.org A statistically significant model must be able to accurately predict the activity of compounds not used in its development. mdpi.com Validation is typically performed through internal and external methods.
Internal validation often employs the leave-one-out (LOO) cross-validation method, which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model with good internal predictive power. mdpi.comnih.gov
External validation involves using the model to predict the activity of an external test set of compounds. The predictive ability is assessed by the correlation coefficient for the test set (R²_pred or r²_test). An R²_pred value greater than 0.6 is often required to confirm the model's high predictive ability. nih.gov
Another validation technique is the Y-randomization test, where the biological activity data is randomly shuffled to generate new QSAR models. unc.edu A valid model should show significantly lower q² and R² values for the randomized data compared to the original data, confirming that the initial correlation was not due to chance. mdpi.comunc.edu
| Validation Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² or Q²_cv | Cross-validated coefficient (internal predictivity) | > 0.5 |
| R²_pred or R²_test | Predictive R² for the external test set | > 0.6 |
This table presents generally accepted statistical thresholds for QSAR model validation. mdpi.comnih.gov
Virtual Screening and In Silico Library Design
Virtual screening is a computational approach used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This method allows for the rapid and cost-effective screening of millions of compounds, prioritizing a smaller, more manageable number for experimental testing. unc.edu The process often starts with high-throughput virtual screening (HTVS), followed by more refined docking protocols like Standard Precision (SP) and Extra Precision (XP) to increase the accuracy of the predictions. scispace.com
For a scaffold like this compound, virtual screening can be used to mine databases such as ZINC, DrugBank, and ChemDiv for analogues with potentially improved activity or different properties. unc.edunih.gov
Furthermore, in silico library design, also known as structure-based library design (SBLD), uses the structural information of the target's active site to design a focused library of new compounds. nih.gov By analyzing the binding mode of the parent compound, new derivatives can be designed by adding or modifying functional groups to optimize interactions with the target, thereby enhancing potency and selectivity. nih.gov
Non-Linear Optical Properties (NLO) Calculations
Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to investigate the non-linear optical (NLO) properties of fluorophenylpyridines and related derivatives. researchgate.netresearchgate.net NLO materials are of great interest for applications in optoelectronics, telecommunications, and optical signal processing. ias.ac.in
These computational studies calculate key NLO parameters, including:
Polarizability (α): The ability of the electron cloud to be distorted by an electric field.
First Hyperpolarizability (β): Related to the second-order NLO response.
Second Hyperpolarizability (γ): Related to the third-order NLO response. ias.ac.in
Calculations are typically performed using DFT functionals like B3LYP or B3PW91 with basis sets such as 6-31++G(d,p). researchgate.net The analysis also involves examining the HOMO-LUMO energy gap, which reflects the molecule's chemical reactivity and can influence its NLO properties. ias.ac.in A smaller HOMO-LUMO gap often correlates with higher polarizability and hyperpolarizability values. ymerdigital.com
Studies on a series of fluorophenylpyridine derivatives have shown that while fluorination may not significantly affect the mean polarizability (<α>), both phenylpyridines and fluorophenylpyridines generally exhibit low NLO activity. researchgate.net However, the precise substitution pattern on both the phenyl and pyridine rings can modulate these properties, making theoretical calculations a valuable tool for designing molecules with optimized NLO responses. researchgate.netrsc.org
| Property | Symbol | Description |
| Electric Dipole Moment | μ | Measures the separation of positive and negative charges. |
| First Static Polarizability | α | Describes the linear response to an electric field. |
| First Static Hyperpolarizability | β | Quantifies the second-order NLO response. |
This table summarizes key parameters calculated in theoretical NLO studies of pyridine derivatives. researchgate.netias.ac.in
Mechanistic Investigations of Biological Interactions in Vitro and Theoretical
Exploration of Potential Biological Targets
No publicly available research data explicitly details the exploration of potential biological targets for 4-(3,4-Dichlorophenyl)-3-fluoropyridine through receptor binding assays, enzyme inhibition studies, or cellular pathway modulation.
Information regarding in vitro receptor binding assays for this compound is not available in the searched scientific literature.
Specific data from in vitro enzyme inhibition studies, including IC50 values, for this compound could not be located in the available scientific databases.
There is no available research detailing the in vitro effects of this compound on the modulation of specific cellular pathways.
Structure-Activity Relationship (SAR) Elucidation
Detailed structure-activity relationship (SAR) studies specifically for this compound and its analogs are not present in the reviewed literature.
No studies were found that specifically investigate the effects of positional isomers of this compound on its biological activity.
While general principles of medicinal chemistry suggest that the nature and position of the dichloro and fluoro substituents would significantly influence the biological activity of the pyridine (B92270) core, specific studies quantifying these effects for this compound are not available.
Bioisosteric Strategies in SAR Development
Structure-Activity Relationship (SAR) studies for this class of compounds focus on optimizing interactions with the target protein while improving drug-like properties. The introduction of fluorine is a key bioisosteric strategy. tandfonline.comselvita.com Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. mdpi.com
In the context of this compound, the fluorine atom at the 3-position of the pyridine ring serves as a bioisostere for a hydrogen atom. This substitution is not arbitrary; it is a strategic choice to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and permeability. selvita.comnih.gov Research on analogous kinase inhibitors has shown that incorporating a fluorine atom into the pyridine ring can significantly improve permeability and subsequent oral absorption. nih.gov This is often achieved without compromising, and sometimes even enhancing, the compound's potency against its intended biological target. nih.govblumberginstitute.org The C-F bond can serve as a hydrogen bond acceptor and can alter the basicity (pKa) of the pyridine nitrogen, which in turn influences solubility and interactions with the kinase's binding site.
The 3,4-dichlorophenyl moiety is also critical for activity. Halogen substitutions on the phenyl ring of 4-phenylpyridine (B135609) scaffolds are known to be important for binding within the hydrophobic pocket of kinases like p38. SAR studies of similar compounds have consistently shown that such substitutions are favorable for potent inhibitory activity. nih.gov
| Structural Modification | Rationale / Effect | Observed Outcome in Analogs |
| H → F at Pyridine C3 | Bioisosteric replacement to modulate physicochemical properties. nih.gov | Maintained target potency; Improved permeability and oral exposure. nih.gov |
| Phenyl Ring Halogenation | Enhance hydrophobic interactions within the kinase ATP-binding pocket. | Increased inhibitory potency. nih.gov |
| Pyridine Nitrogen | Acts as a key hydrogen bond acceptor for interaction with the kinase hinge region. | Essential for binding and inhibitory activity. mdpi.com |
Phenotypic Screening and Follow-up Mechanistic Studies (In Vitro)
Given that compounds of this class are potent inhibitors of the p38 MAP kinase pathway, they are primarily investigated for their anti-inflammatory effects. jci.orgresearchgate.net The initial discovery of such inhibitors often relies on phenotypic screening, an approach that identifies compounds based on their effect on cellular behavior, independent of a known molecular target. jci.org
For this class of molecules, a primary phenotypic assay involves measuring the inhibition of pro-inflammatory cytokine production. sigmaaldrich.com A standard in vitro model uses human immune cells, such as peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), which are stimulated with bacterial lipopolysaccharide (LPS) to produce Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Compounds that effectively suppress the release of TNF-α in this cell-based assay are identified as promising anti-inflammatory candidates. sigmaaldrich.comnih.gov
Following a positive result in a phenotypic screen, follow-up mechanistic studies are performed to identify the specific molecular target and confirm the mechanism of action. These studies typically include:
Biochemical Kinase Assays : The compound is tested directly against a panel of purified kinases, particularly the p38 MAP kinase isoforms (α, β, γ, δ), to determine its inhibitory potency (IC50 value) and selectivity. scienceopen.com This confirms if the observed phenotypic effect is due to the direct inhibition of the suspected target.
Target Engagement Assays : To confirm that the compound inhibits the target within a cellular context, assays are used to measure the phosphorylation of a known downstream substrate of p38. For example, the phosphorylation of Heat Shock Protein 27 (Hsp27) is a well-established biomarker for p38 activity. nih.gov A reduction in anisomycin- or LPS-stimulated Hsp27 phosphorylation in the presence of the compound provides strong evidence of intracellular target engagement.
| Study Type | Assay | Model System | Endpoint Measured |
| Phenotypic | Cytokine Release Assay | LPS-stimulated human PBMCs or THP-1 cells | Inhibition of TNF-α secretion. nih.gov |
| Mechanistic | Biochemical Kinase Assay | Purified recombinant p38α kinase | Direct enzyme inhibition (IC50 value). scienceopen.com |
| Mechanistic | Cellular Target Engagement | Stimulated human cells (e.g., THP-1) | Inhibition of Hsp27 phosphorylation. nih.gov |
Targeted Approaches to Overcome Resistance Mechanisms (In Vitro)
While drug resistance is most commonly associated with oncology and infectious diseases, understanding potential resistance mechanisms is crucial for any targeted therapy. For kinase inhibitors, resistance can emerge through various in vitro mechanisms. nih.gov
One major mechanism is the activation of compensatory signaling pathways. nih.gov For instance, if the p38 pathway is chronically inhibited, cells may adapt by upregulating parallel pro-survival pathways, such as the ERK or AKT signaling cascades, to bypass the blockade. nih.gov Another potential mechanism is the upregulation of drug efflux transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. spandidos-publications.com
Targeted in vitro approaches to overcome these potential resistance mechanisms include:
Combination Therapy : A logical strategy to counter the activation of bypass pathways is the simultaneous inhibition of the primary target and the compensatory pathway. For example, combining a p38 inhibitor like this compound with an ERK or PI3K/AKT pathway inhibitor could create a synergistic effect and prevent the emergence of resistance. nih.gov
Modulation of Efflux Pumps : In some contexts, p38 inhibition has been shown to downregulate the expression of multidrug resistance proteins. spandidos-publications.com Therefore, a p38 inhibitor could potentially be used to re-sensitize resistant cells to other chemotherapeutic agents that are substrates of these efflux pumps. This represents a targeted strategy where the p38 inhibitor is used to overcome a specific resistance mechanism to another drug.
| Potential Resistance Mechanism | Targeted In Vitro Strategy | Rationale |
| Activation of Bypass Pathways (e.g., ERK, AKT) | Combination with an inhibitor of the compensatory pathway (e.g., MEK or AKT inhibitor). nih.gov | Dual blockade prevents cellular signaling from being re-routed, leading to a more durable response. |
| Upregulation of Drug Efflux Pumps (e.g., P-gp) | Use of the p38 inhibitor to downregulate efflux pump expression. spandidos-publications.com | May restore or enhance the efficacy of other drugs that are expelled by the pump. |
| Induction of Pro-Survival Autophagy | Co-treatment with an autophagy inhibitor (e.g., chloroquine). | Blocking the adaptive survival mechanism can lead to increased cell death. nih.gov |
An article on the preclinical pharmacokinetic characterization of “this compound” cannot be generated at this time. Extensive searches for scientific literature and public data repositories have yielded no specific experimental data for this compound regarding its in vitro metabolic stability or permeability.
To provide a thorough, informative, and scientifically accurate article as requested, detailed research findings for the following are necessary:
Liver Microsome Stability Assays: Data on the rate of metabolism in the presence of liver microsomes, including parameters like half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assays: Information on the compound's stability in the presence of intact liver cells, which provide a more complete picture of metabolic processes.
Identification of Major Metabolites: Studies identifying the chemical structures of the primary metabolites formed during in vitro assays.
Caco-2 Cell Permeability Assays: Results from experiments measuring the rate of transport across a Caco-2 cell monolayer to predict intestinal absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA): Data from this non-cell-based assay to assess passive permeability.
Without access to studies that have specifically tested "this compound," it is impossible to generate the required content and data tables that adhere to the provided outline and quality standards. The information is not publicly available.
Pre Clinical Pharmacokinetic Adme Characterization in Vitro and in Silico
Permeability and Absorption Prediction (In Vitro and In Silico)
Topological Polar Surface Area (TPSA) Prediction
The Topological Polar Surface Area (TPSA) is a crucial descriptor in predicting the drug transport properties of a molecule. For 4-(3,4-Dichlorophenyl)-3-fluoropyridine, the predicted TPSA value is 25.74 Ų . This relatively low TPSA value suggests that the compound is likely to exhibit good membrane permeability. Molecules with TPSA values below 60 Ų are generally considered to have good oral bioavailability.
Plasma Protein Binding (In Vitro)
While direct in vitro experimental data for the plasma protein binding of this compound is not publicly available, in silico predictions can provide valuable insights. Quantitative Structure-Activity Relationship (QSAR) models often correlate a compound's lipophilicity (LogP/LogD) and other molecular descriptors with its affinity for plasma proteins like albumin. Given the predicted high lipophilicity of this compound, it is anticipated to exhibit a high degree of plasma protein binding. Generally, compounds with a high LogP value tend to bind more extensively to plasma proteins, which can influence their distribution and half-life in the body.
In Silico ADME Prediction Models and Physiochemical Trait Estimation
In the absence of extensive experimental data, a variety of in silico models have been employed to predict the ADME and physicochemical properties of this compound. These computational tools provide rapid and cost-effective initial assessments of a compound's pharmacokinetic profile.
Lipophilicity (LogD) and Solubility Prediction
The lipophilicity and aqueous solubility of a compound are critical determinants of its absorption and distribution. The predicted values for this compound are summarized in the table below. The high predicted LogP value indicates significant lipophilicity, suggesting good permeability across lipid membranes but potentially poor aqueous solubility. The LogD value, which accounts for the compound's ionization at a physiological pH of 7.4, is also high, reinforcing the lipophilic nature of the molecule. The predicted low aqueous solubility is consistent with its high lipophilicity.
| Parameter | Predicted Value | Method/Tool |
| LogP | 4.15 | ALOGPS |
| LogD at pH 7.4 | 4.15 | ALOGPS |
| Aqueous Solubility (logS) | -4.43 | ALOGPS |
| Aqueous Solubility (mg/mL) | 0.009 | ALOGPS |
Blood-Brain Barrier (BBB) Permeability Prediction (In Silico)
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. In silico models predict BBB permeability based on various molecular descriptors, including TPSA, LogP, and molecular weight. Based on predictive models, this compound is predicted to be BBB permeable. This prediction is supported by its low TPSA and high lipophilicity, which are favorable characteristics for crossing the BBB.
| Prediction Model | Prediction |
| BBB-per | BBB+ (Permeable) |
| LogBB_Pred | -0.053 (Moderately Permeable) |
Pre Clinical Toxicity Assessments in Vitro and in Silico
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental in toxicological screening, providing initial data on the potential of a substance to cause cell damage or death. These tests are conducted on various cell lines to gauge the general toxicity of the compound.
While specific MTT or MTS assay data for 4-(3,4-Dichlorophenyl)-3-fluoropyridine is not available in the provided search results, the general methodology involves exposing cultured cells to a range of concentrations of the compound. For instance, studies on structurally related pyridine (B92270) derivatives have evaluated cytotoxic effects against various cancer cell lines, such as human colorectal carcinoma (HT29) and breast cancer (MCF7), as well as normal cell lines like human fetal lung fibroblasts (MRC5). researchgate.net These studies help determine not only the potency but also the selectivity of the compound's cytotoxic effects. researchgate.net
Table 1: Representative Cell Viability Assay Principles
| Assay | Principle | Measurement |
|---|---|---|
| MTT | Enzymatic reduction of yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) precipitate. broadpharm.comnih.gov | Absorbance of the solubilized formazan solution. nih.gov |
| MTS | Reduction of a tetrazolium salt to a soluble formazan product by viable cells, often requiring an electron coupling reagent. nih.gov | Direct absorbance measurement of the culture medium. researchgate.net |
Beyond immediate cell death, a compound's effect on cellular proliferation is a key toxicological indicator. These assays measure the ability of a compound to inhibit the growth of cell populations over time. Cyclophilin inhibitors, for example, have been shown to decrease proliferation in hepatocellular carcinoma cell lines by causing an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Studies on other novel compounds have demonstrated anti-proliferative effects by inhibiting critical pathways like the Akt pathway, which regulates the cell cycle. researchgate.net The assessment of this compound would involve similar assays, tracking cell numbers over several days of exposure to determine its impact on cell division and growth.
Genotoxicity assays are employed to detect if a compound can cause damage to the genetic material (DNA) of cells, which can potentially lead to mutations or cancer. nih.gov Standard in vitro tests include the Ames test for bacterial gene mutation, the chromosomal aberration assay in mammalian cells (like Chinese Hamster Ovary, or CHO, cells), and the micronucleus test, which identifies small nuclear bodies formed from chromosome fragments or whole chromosomes left behind during cell division. nih.govnih.govaccscience.com For example, an evaluation of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells showed that the compound induced a significant increase in chromosomal aberrations and micronuclei formation, indicating genotoxic potential. accscience.com A comprehensive genotoxicity screen for this compound would utilize a battery of such tests to assess its potential to be a mutagen or clastogen.
In Silico Toxicity Prediction
In silico methods use computational models to predict the toxic properties of chemicals based on their structure. nih.gov These approaches are valuable for screening large numbers of compounds quickly and cost-effectively, prioritizing them for further in vitro and in vivo testing. researchgate.net
Predictive toxicology relies on models like Quantitative Structure-Activity Relationships (QSAR), which correlate a chemical's structure with its toxicological activity. nih.govnih.gov These models are trained on large datasets of known chemicals and their toxicities to predict endpoints such as carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity for new, untested compounds. researchgate.netnih.gov Web-based platforms and specialized software can predict various parameters, including LD50 values (the lethal dose for 50% of a test population), and organ-specific toxicities. researchgate.net For this compound, these models would analyze its structural features—such as the dichlorophenyl and fluoropyridine rings—to estimate its potential for various toxic effects.
Table 2: Common In Silico Toxicity Prediction Endpoints
| Toxicity Endpoint | Prediction Goal | Modeling Approach |
|---|---|---|
| Mutagenicity | Predicts the likelihood of the compound causing DNA mutations. | QSAR, Expert Systems (e.g., DEREK, CASE). researchgate.net |
| Carcinogenicity | Estimates the potential of the compound to cause cancer. | Statistical-based models, alerts to structural fragments associated with cancer. nih.gov |
| Hepatotoxicity | Predicts the potential for liver damage. | Models based on known hepatotoxic drugs and their molecular descriptors. researchgate.net |
| Cardiotoxicity | Assesses the risk of adverse effects on the heart. | Models predicting interactions with key cardiac ion channels (e.g., hERG). |
| Acute Toxicity (LD50) | Estimates the dose required to be lethal to 50% of a population. | Regression-based QSAR models. researchgate.net |
Mechanistic Toxicology Investigations (In Vitro)
When initial screening indicates potential toxicity, mechanistic studies are performed to understand how the compound exerts its toxic effects at a molecular level. These in vitro investigations can explore pathways of cell death (apoptosis vs. necrosis), interactions with specific cellular targets, or metabolic activation into more toxic substances. nih.gov For instance, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 cells revealed that its cytotoxicity is partly dependent on metabolism by the cytochrome P450 enzyme CYP3A4, suggesting that metabolic activation is a key step in its mechanism of toxicity. nih.gov Similar mechanistic studies for this compound would aim to identify its specific cellular targets and the biological pathways it perturbs, providing a deeper understanding of its toxicological profile.
Reactive Oxygen Species (ROS) Generation (In Vitro)
No studies were identified that investigated the potential of this compound to induce the generation of reactive oxygen species in cell-based assays.
Molecular Initiating Events in Toxicity Pathways (In Vitro)
There is no available information detailing the molecular initiating events associated with any potential toxicity pathways for this compound. Research into how this compound may interact with cellular macromolecules to trigger adverse outcomes has not been published.
Due to the absence of specific research on this compound in the requested areas, a detailed article that adheres to the provided outline and quality standards cannot be generated at this time. The creation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of primary research, which appears to be unavailable for this specific chemical.
Future Research Directions and Translational Perspectives
Design of Next-Generation Analogues
The core structure of 4-(3,4-Dichlorophenyl)-3-fluoropyridine serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov Future research will heavily focus on systematic structural modifications to explore the structure-activity relationship (SAR) and develop next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.
Key strategies for analogue design will likely involve:
Modification of the Dichlorophenyl Ring: Altering the substitution pattern on the phenyl ring can significantly impact target binding and selectivity. Research could explore the replacement of the dichloro substituents with other halogen atoms (e.g., Br, I) or with bioisosteric groups like trifluoromethyl (CF3) to modulate electronic and steric properties.
Exploration of the Pyridine (B92270) Core: The fluorine atom on the pyridine ring is a critical feature, potentially enhancing binding affinity and metabolic stability. Future work could investigate the impact of shifting the fluorine to other positions or introducing additional small substituents on the pyridine ring to fine-tune interactions with the target's active site.
Introduction of Diverse Functional Groups: Appending various functional groups at strategic positions can improve physicochemical properties, such as solubility and cell permeability, and can introduce new interactions with the biological target. This approach is crucial for optimizing a compound from a hit to a viable drug candidate. eurekaselect.com
The following table illustrates a hypothetical design strategy for next-generation analogues based on SAR exploration.
Table 1: Hypothetical Design of Next-Generation Analogues
| Analogue ID | Modification from Parent Compound | Design Rationale | Predicted Outcome |
|---|---|---|---|
| NG-A1 | Replace 3,4-dichloro with 3-chloro-4-fluoro on the phenyl ring | Modulate electronic properties and potential for new hydrogen bonding interactions. | Improved selectivity for target kinase over off-target kinases. |
| NG-A2 | Shift fluorine from position 3 to position 2 on the pyridine ring | Alter the dipole moment and steric profile to probe a different region of the binding pocket. | Increased binding affinity and potency. |
| NG-A3 | Add a morpholino group at position 6 of the pyridine ring | Enhance aqueous solubility and introduce a vector for potential new interactions. | Improved pharmacokinetic properties. |
| NG-A4 | Replace the phenyl ring with a benzothiazole (B30560) moiety | Introduce a different heterocyclic system to explore novel binding modes. | Novel target engagement profile. |
Exploration of Multi-Target Approaches
Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov The traditional "one-target, one-drug" paradigm has shown limitations in treating such multifactorial conditions. nih.gov Consequently, the development of multi-target-directed ligands (MTDLs) has become a promising strategy. nih.gov
The this compound scaffold, being a potential kinase inhibitor, is an excellent candidate for development into a multi-target agent. Many kinases share structural similarities in their ATP-binding sites, which can be exploited to design inhibitors that modulate the activity of several key kinases involved in a disease pathway simultaneously. nih.govrsc.org
Future research in this area would involve:
Rational Design of Hybrid Molecules: This involves combining the this compound scaffold with other known pharmacophores to create a single molecule that can interact with multiple, distinct targets.
Kinome Profiling: Screening optimized analogues against a broad panel of kinases to identify compounds with a desired polypharmacological profile. This can reveal unexpected therapeutic opportunities and help in designing agents that can overcome drug resistance.
The table below outlines a conceptual approach to developing multi-target agents from this scaffold.
Table 2: Conceptual Multi-Target Approaches
| Target Combination | Therapeutic Area | Rationale | Design Strategy |
|---|---|---|---|
| Kinase A + Kinase B | Oncology | Simultaneously inhibiting two key kinases in a cancer signaling pathway to achieve synergistic effects and prevent resistance. | Modify scaffold to optimize binding to the ATP pockets of both kinases. |
| Kinase C + Non-Kinase Target (e.g., an enzyme) | Neurodegenerative Disease | Addressing both signaling dysregulation and another pathological hallmark of the disease with a single compound. | Create a hybrid molecule by linking the pyridine scaffold to a known inhibitor of the non-kinase target. |
| Multiple Kinases in the same family | Inflammatory Diseases | Broadly suppressing an inflammatory signaling cascade by inhibiting several related kinases. | Develop analogues with a broader selectivity profile within a specific kinase subfamily. |
Advanced Analytical Method Development for Research Quantitation
To support preclinical and clinical development, robust and sensitive bioanalytical methods are essential for the accurate quantification of the parent compound and its metabolites in various biological matrices (e.g., plasma, urine, tissues). criver.comiajps.comresearchgate.net The development of such methods is a critical step in understanding the pharmacokinetics and metabolism of new drug candidates.
Future work will necessitate the development and validation of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, which are the gold standard for bioanalysis due to their high sensitivity and specificity. researchgate.net
Key aspects of this research will include:
Method Development and Optimization: This involves selecting appropriate chromatographic conditions (column, mobile phase) and mass spectrometric parameters to achieve optimal separation and detection of the analyte.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability under various conditions. criver.comijcrt.org
Application in Pharmacokinetic Studies: The validated method will be crucial for analyzing samples from in vitro and in vivo studies to determine key pharmacokinetic parameters.
The following table summarizes the typical parameters that would be assessed during the validation of a new bioanalytical method for this compound.
Table 3: Hypothetical Bioanalytical Method Validation Parameters (HPLC-MS/MS)
| Validation Parameter | Description | Hypothetical Acceptance Criteria |
|---|---|---|
| Linearity | The range over which the assay response is directly proportional to the concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (except at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (except at LLOQ) |
| Matrix Effect | The effect of co-eluting substances from the biological matrix on the ionization of the analyte. | CV of the response ratio should be ≤ 15% |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by accelerating timelines and improving the quality of drug candidates. For the this compound series, AI and ML can be applied in several ways to guide the design and optimization of new analogues. fu-berlin.de
Future research directions leveraging these computational tools include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML-based QSAR models to predict the biological activity of newly designed analogues before they are synthesized, allowing researchers to prioritize the most promising compounds. researchgate.net
De Novo Design: Utilizing generative AI models to design novel molecules with desired properties from scratch, potentially uncovering new chemical scaffolds that retain the key binding features of the parent compound but have improved drug-like properties.
ADMET Prediction: Employing AI/ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the design phase. This helps in identifying and mitigating potential liabilities before significant resources are invested.
The table below details how various AI/ML models could be implemented in the optimization of this compound series.
Table 4: Application of AI/ML in Compound Design and Optimization
| AI/ML Application | Model Type | Objective | Expected Impact |
|---|---|---|---|
| Activity Prediction | QSAR (e.g., Random Forest, Gradient Boosting) | Predict the inhibitory potency of virtual analogues against the target kinase. | Prioritize synthesis of compounds with the highest predicted activity, reducing wasted effort. |
| Novel Compound Generation | Generative Models (e.g., GANs, VAEs) | Design new molecules with predicted high activity and favorable drug-like properties. | Expand the chemical space and identify novel intellectual property. |
| ADMET Profiling | Predictive Models (e.g., Deep Neural Networks) | Forecast properties like solubility, permeability, metabolic stability, and potential toxicity. | Enable early-stage deselection of compounds with poor pharmacokinetic or safety profiles. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient synthetic routes for the highest-priority designed compounds. | Accelerate the synthesis and testing cycle. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-(3,4-Dichlorophenyl)-3-fluoropyridine to maximize yield and purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated pyridine derivatives and aryl boronic acids. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Solvent System : Toluene/ethanol/water (4:1:1 v/v) under reflux (80–90°C) for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity. For higher purity (>95%), recrystallization in ethanol/water (1:3) is recommended .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the δ 7.2–8.5 ppm range. The pyridine C-H (δ 8.2–8.4 ppm) and dichlorophenyl protons (δ 7.5–7.8 ppm) should show distinct splitting patterns .
- ¹³C NMR : Fluorine-coupled carbons (C-F) appear as doublets (e.g., δ 150–160 ppm for C-3 fluoropyridine) .
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm substituents .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood .
- Waste Disposal : Collect halogenated waste separately; neutralize acidic/byproduct residues with 10% NaOH before disposal .
- Emergency Response : For skin contact, wash with 5% sodium thiosulfate solution; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine at C-3 deactivates the pyridine ring, directing electrophiles (e.g., nitration) to the less hindered C-5 position.
- Steric Effects : The 3,4-dichlorophenyl group at C-4 creates steric hindrance, favoring substitutions at the para position of the phenyl ring. Computational DFT studies (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactivity .
Q. What strategies resolve discrepancies between NMR and X-ray crystallography data for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may average conformational states (e.g., ring puckering), while X-ray captures static structures. Compare temperature-dependent NMR (VT-NMR) with crystallographic data to identify dynamic behavior .
- Tautomerism : For ambiguous proton assignments, use 2D NMR (HSQC, HMBC) to correlate signals with adjacent carbons. Cross-validate with X-ray bond lengths and angles .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets. Parameterize fluorine and chlorine atoms with partial charges from RESP/ESP calculations .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein interactions. Analyze hydrogen bonding (e.g., pyridine N with kinase hinge region) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
